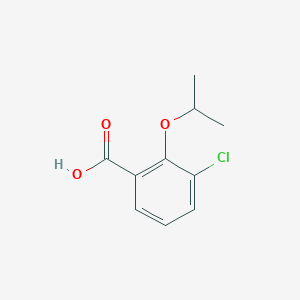

3-Chloro-2-(propan-2-yloxy)benzoic acid

CAS No.:

Cat. No.: VC13530854

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClO3 |

|---|---|

| Molecular Weight | 214.64 g/mol |

| IUPAC Name | 3-chloro-2-propan-2-yloxybenzoic acid |

| Standard InChI | InChI=1S/C10H11ClO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) |

| Standard InChI Key | MUWXTVSUZOJEND-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=CC=C1Cl)C(=O)O |

| Canonical SMILES | CC(C)OC1=C(C=CC=C1Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Chloro-2-(propan-2-yloxy)benzoic acid consists of a benzoic acid backbone substituted with:

-

A chlorine atom at the 3-position, enhancing electrophilic reactivity.

-

An isopropoxy group () at the 2-position, contributing steric bulk and influencing solubility.

The molecular weight is calculated as , with the following structural identifiers:

Physicochemical Properties

The vapor pressure is estimated at at , indicating low volatility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A two-step synthesis route is proposed:

-

Etherification:

React 3-chlorosalicylic acid with isopropyl bromide in the presence of a base (e.g., ): -

Purification:

Crystallization from ethanol/water yields a purity >95% .

Industrial Manufacturing

Scalable methods may employ continuous-flow reactors to optimize yield and reduce byproducts. Key parameters:

Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols:

Carboxylic Acid Derivatives

-

Esterification: Reacts with methanol/ to form methyl esters.

-

Amide Formation: Coupling with HATU/DCC yields bioactive analogs .

Applications in Scientific Research

Pharmaceutical Development

-

COX-2 Inhibition: Structural analogs demonstrate anti-inflammatory activity with reduced gastrointestinal toxicity compared to aspirin .

-

Anticancer Agents: Chlorine and ether groups enhance binding to kinase targets (e.g., Aurora A inhibitors) .

Materials Science

-

Metal-Organic Frameworks (MOFs): Coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) via carboxylic acid groups .

-

Fluorinated Probes: Isotopic labeling with enables NMR-based metabolomic studies .

Future Research Directions

-

Pharmacokinetic Studies: Assess bioavailability and metabolism in preclinical models.

-

Polymer Chemistry: Explore use in fluorinated elastomers for high-temperature applications.

-

Catalysis: Investigate ligand behavior in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume